4-(Difluoromethoxy)benzoic acid

Catalog No.
S710673
CAS No.
4837-20-1
M.F
C8H6F2O3
M. Wt
188.13g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-(Difluoromethoxy)benzoic acid

CAS Number

4837-20-1

Product Name

4-(Difluoromethoxy)benzoic acid

IUPAC Name

4-(difluoromethoxy)benzoic acid

Molecular Formula

C8H6F2O3

Molecular Weight

188.13g/mol

InChI

InChI=1S/C8H6F2O3/c9-8(10)13-6-3-1-5(2-4-6)7(11)12/h1-4,8H,(H,11,12)

InChI Key

BSNNYLYELGBSBA-UHFFFAOYSA-N

SMILES

C1=CC(=CC=C1C(=O)O)OC(F)F

Canonical SMILES

C1=CC(=CC=C1C(=O)O)OC(F)F

The exact mass of the compound 4-(Difluoromethoxy)benzoic acid is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

4-(Difluoromethoxy)benzoic acid (CAS 4837-20-1) is a specialized fluorinated aromatic building block utilized extensively in advanced medicinal chemistry and agrochemical synthesis. Characterized by its difluoromethoxy (-OCHF2) substituent, this compound serves as a critical intermediate for introducing a metabolically stable, moderately lipophilic bioisostere into complex molecular scaffolds [1]. Unlike standard benzoic acid derivatives, it offers a distinct combination of hydrogen-bond donating capacity at the polarized C-H bond and dynamic conformational flexibility, making it an essential precursor for optimizing the pharmacokinetic profiles of modern therapeutics [2].

Substituting 4-(difluoromethoxy)benzoic acid with its closest structural analogs—4-methoxybenzoic acid or 4-(trifluoromethoxy)benzoic acid—routinely leads to late-stage formulation or efficacy failures [1]. The unfluorinated methoxy analog is highly susceptible to rapid cytochrome P450-mediated O-demethylation, severely truncating the in vivo half-life of downstream products. Conversely, the fully fluorinated trifluoromethoxy (-OCF3) analog introduces excessive lipophilicity, often leading to poor aqueous solubility, and completely lacks the critical hydrogen-bond donating capability required for specific protein-ligand interactions [2]. Consequently, using these cheaper generic substitutes compromises either metabolic stability, solubility, or target binding affinity.

Metabolic Stability and O-Dealkylation Resistance

The -OCHF2 group provides robust resistance against oxidative cleavage by cytochrome P450 enzymes compared to the standard -OCH3 group. While 4-methoxybenzoic acid derivatives rapidly undergo O-demethylation, resulting in high clearance rates, the strong C-F bonds in the difluoromethoxy moiety block this metabolic liability, significantly extending the biological half-life of the synthesized active pharmaceutical ingredients [1].

Evidence DimensionCytochrome P450 O-demethylation liability
Target Compound Data4-(Difluoromethoxy)benzoic acid derivatives (Metabolically stable/blocked)
Comparator Or Baseline4-Methoxybenzoic acid derivatives (Highly labile to O-dealkylation)
Quantified DifferenceNear-complete suppression of the O-demethylation clearance pathway
ConditionsIn vitro liver microsome stability assays

Procuring the difluoromethoxy building block is mandatory for synthesizing drug candidates that require extended plasma half-lives and lower dosing frequencies.

Lipophilic Hydrogen Bond Donor Capability

Unlike the fully fluorinated -OCF3 group, the -OCHF2 group in 4-(difluoromethoxy)benzoic acid acts as a functional lipophilic hydrogen bond donor. The two fluorine atoms strongly polarize the remaining C-H bond, generating a hydrogen bond acidity parameter (A) of approximately 0.085 to 0.126 [1]. This allows the compound to form critical weak hydrogen bonds within protein active sites—a feature completely absent in 4-(trifluoromethoxy)benzoic acid [1].

Evidence DimensionHydrogen bond donor (HBD) capacity (Acidity parameter A)
Target Compound Data4-(Difluoromethoxy)benzoic acid (HBD Active, A ≈ 0.1)
Comparator Or Baseline4-(Trifluoromethoxy)benzoic acid (HBD Inactive, A = 0)
Quantified DifferencePresence vs. absolute absence of HBD capability
ConditionsProtein-ligand interaction modeling and Abraham's solute NMR analysis

Enables the design of molecules that require specific hydrogen-bonding interactions for target affinity without sacrificing lipophilicity.

Dynamic Lipophilicity and Solubility Optimization

The difluoromethoxy group offers a moderate, tunable increase in lipophilicity (Hansch parameter π ≈ +0.2 to +0.3) compared to the methoxy group (π ≈ -0.02), avoiding the excessive hydrophobicity of the trifluoromethoxy group (π ≈ +1.04) [1]. Furthermore, the -OCHF2 group exhibits dynamic lipophilicity, capable of rotating between lipophilic and polar conformations to adapt to its microenvironment, thereby balancing membrane permeability with aqueous solubility [1].

Evidence DimensionHansch hydrophobicity parameter (π)
Target Compound Data-OCHF2 substituent (π ≈ +0.2 to +0.3)
Comparator Or Baseline-OCF3 substituent (π ≈ +1.04)
Quantified Difference~0.8 log unit reduction in lipophilicity contribution
ConditionsOctanol-water partition coefficient (logP) calculations

Prevents the poor solubility issues common with trifluoromethoxy analogs, ensuring better formulation compatibility and oral bioavailability.

Electronic Tuning of Carboxylic Acid Reactivity

The electron-withdrawing nature of the difluoromethoxy group alters the acidity of the benzoic acid core. 4-(Difluoromethoxy)benzoic acid has a pKa of approximately 3.9, making it more acidic than 4-methoxybenzoic acid (pKa 4.47) but slightly less acidic than 4-(trifluoromethoxy)benzoic acid (pKa 3.85) [1]. This electronic tuning directly affects the activation kinetics during amide coupling reactions and the physiological ionization state of the resulting pharmacophores[1].

Evidence DimensionAcid dissociation constant (pKa)
Target Compound Data4-(Difluoromethoxy)benzoic acid (pKa ~3.9)
Comparator Or Baseline4-Methoxybenzoic acid (pKa 4.47)
Quantified Difference~0.57 pKa unit increase in acidity
ConditionsStandard aqueous potentiometric titration / predicted models

Dictates the choice of coupling reagents and reaction conditions during downstream library synthesis, ensuring reproducible yields.

Synthesis of PDE4 Inhibitors and Respiratory Therapeutics

Directly leveraging its metabolic stability and hydrogen-bond donating capability, 4-(difluoromethoxy)benzoic acid is a primary precursor for synthesizing PDE4 inhibitors like roflumilast analogs. The -OCHF2 group ensures resistance to pulmonary and hepatic CYP450 enzymes while maintaining the precise target affinity required for treating chronic inflammatory diseases [1].

Bioisosteric Replacement in Hit-to-Lead Optimization

In medicinal chemistry workflows where a hit compound containing a methoxy group exhibits poor in vivo half-life due to rapid O-demethylation, this compound is procured to synthesize the difluoromethoxy bioisostere. The dynamic lipophilicity of the -OCHF2 group allows the new lead to maintain cell membrane permeability without drastically altering the overall logP [2].

Development of Agrochemicals with Enhanced Soil Half-Life

The robust C-F bonds and moderate lipophilicity of the difluoromethoxy group make this acid a highly effective building block for next-generation herbicides and fungicides. It provides the necessary environmental stability against microbial degradation in soil, outperforming unfluorinated methoxy analogs, while avoiding the extreme bioaccumulation risks associated with fully fluorinated trifluoromethoxy derivatives[3].

XLogP3

2.9

GHS Hazard Statements

Aggregated GHS information provided by 47 companies from 6 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (97.87%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Wikipedia

4-(Difluoromethoxy)benzoic acid

Dates

Last modified: 08-15-2023

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